(5-fluoro-1H-indol-2-yl)boronic acid
CAS No.: 1202709-15-6
Cat. No.: VC8057778
Molecular Formula: C8H7BFNO2
Molecular Weight: 178.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1202709-15-6 |
|---|---|
| Molecular Formula | C8H7BFNO2 |
| Molecular Weight | 178.96 g/mol |
| IUPAC Name | (5-fluoro-1H-indol-2-yl)boronic acid |
| Standard InChI | InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H |
| Standard InChI Key | FURMOEZNGAUTMY-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(N1)C=CC(=C2)F)(O)O |
| Canonical SMILES | B(C1=CC2=C(N1)C=CC(=C2)F)(O)O |
Introduction
Structural and Chemical Identity
Molecular Structure
The compound’s IUPAC name, (5-fluoro-1H-indol-2-yl)boronic acid, reflects its indole backbone substituted with fluorine and boronic acid groups. The canonical SMILES representation is , highlighting the boronic acid moiety (-B(OH)) at the 2-position and fluorine at the 5-position .
Table 1: Key Structural Identifiers
Electronic and Steric Features
The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the indole ring and enhancing the boronic acid group’s reactivity. This electronic modulation facilitates participation in Suzuki-Miyaura cross-coupling reactions, where the boronic acid acts as a nucleophile .
Physicochemical Properties
Computed Physicochemical Data
PubChem’s computed properties provide insights into the compound’s behavior:
Table 2: Physicochemical Properties
Stability and Solubility
Boronic acids generally exhibit stability in anhydrous conditions but hydrolyze in aqueous media. The fluorine substituent may enhance oxidative stability compared to non-halogenated analogs. Solubility is expected to be moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited in non-polar solvents.
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables carbon-carbon bond formation with aryl halides via palladium catalysis. This reaction is pivotal in constructing biaryl structures prevalent in pharmaceuticals.
Example Reaction:
(X = Br, I; Catalyst = Pd(PPh))
Oxidation and Functionalization
The boronic acid moiety can be oxidized to phenolic derivatives using hydrogen peroxide () or converted to trifluoroborates () for enhanced stability.
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